molecular formula C8H8N2O2S B13522957 2-Cyano-6-methylbenzenesulfonamide

2-Cyano-6-methylbenzenesulfonamide

Cat. No.: B13522957
M. Wt: 196.23 g/mol
InChI Key: GQNMRNIMHAQYFQ-UHFFFAOYSA-N
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Description

2-Cyano-6-methylbenzenesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is a derivative of benzenesulfonamide, where a cyano group and a methyl group are substituted at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-methylbenzenesulfonamide typically involves the reaction of 2-cyano-6-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions. The reaction can be represented as follows:

2-Cyano-6-methylbenzenesulfonyl chloride+NH3This compound+HCl\text{2-Cyano-6-methylbenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 2-Cyano-6-methylbenzenesulfonyl chloride+NH3​→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Cyano-6-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-methylbenzenesulfonamide
  • 2-Cyano-6-chlorobenzenesulfonamide
  • 2-Cyano-6-methylbenzenesulfonyl chloride

Uniqueness

2-Cyano-6-methylbenzenesulfonamide is unique due to the specific positioning of the cyano and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-cyano-6-methylbenzenesulfonamide

InChI

InChI=1S/C8H8N2O2S/c1-6-3-2-4-7(5-9)8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12)

InChI Key

GQNMRNIMHAQYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)S(=O)(=O)N

Origin of Product

United States

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